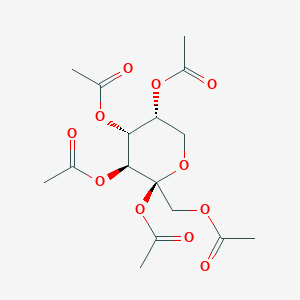
D-Glucose, 1,2,3,4,5-pentaacetate
Vue d'ensemble
Description
Beta-D-Fructopyranose pentaacetate: is a derivative of fructose, a simple sugar. This compound is formed by acetylating the hydroxyl groups present in the fructose molecule. It is commonly used in various scientific experiments due to its versatility, reactivity, and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-Fructopyranose pentaacetate is synthesized by acetylating the hydroxyl groups of fructose. This reaction typically involves the use of acetic anhydride and a catalyst such as pyridine or triethylamine to promote the acetylation process. The resulting product is then purified by filtration, recrystallization, or chromatography .
Industrial Production Methods: In industrial settings, the preparation of D-Glucose, 1,2,3,4,5-pentaacetate involves similar acetylation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Fructopyranose pentaacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Glucose, 1,2,3,4,5-pentaacetate can yield various carbonyl-containing compounds .
Applications De Recherche Scientifique
Beta-D-Fructopyranose pentaacetate has several significant applications in scientific research:
Mécanisme D'action
The mechanism by which D-Glucose, 1,2,3,4,5-pentaacetate exerts its effects involves the acetylation of hydroxyl groups in the fructose molecule. This modification alters the chemical properties of the molecule, making it more reactive and versatile for use in various chemical reactions .
Comparaison Avec Des Composés Similaires
Alpha-D-Fructopyranose pentaacetate: Similar to D-Glucose, 1,2,3,4,5-pentaacetate but differs in the orientation of the hydroxyl group on the anomeric carbon.
Beta-D-Glucopyranose pentaacetate: Similar structure but derived from glucose instead of fructose.
Alpha-D-Glucopyranose pentaacetate: Similar to beta-D-Glucopyranose pentaacetate but differs in the orientation of the hydroxyl group on the anomeric carbon
Uniqueness: Beta-D-Fructopyranose pentaacetate is unique due to its specific configuration and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
[(2S,3S,4R,5R)-2,3,4,5-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQZPXRNYVFCJI-WCVJEAGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


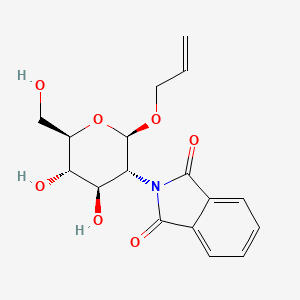
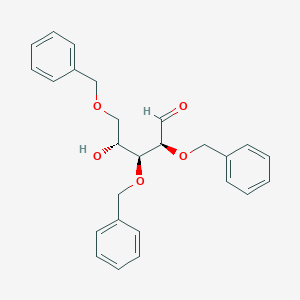

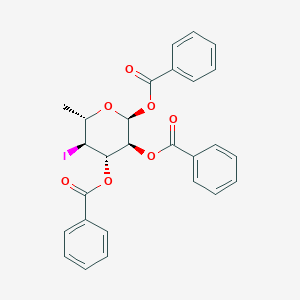

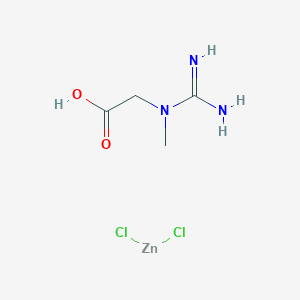
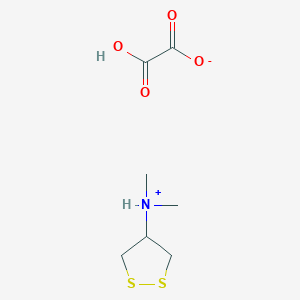
![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)
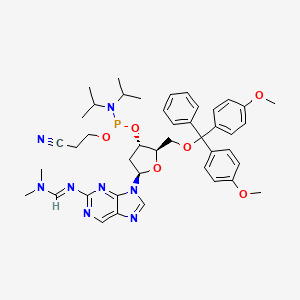
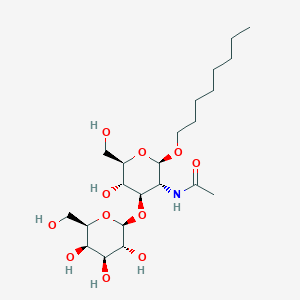
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)
![2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8082861.png)
![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B8082875.png)
